Methyl 3-bromobenzoate
Overview
Description
Methyl 3-bromobenzoate is an organic compound with the molecular formula C8H7BrO2. It is an aryl bromide and a derivative of benzoic acid. This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Methyl 3-bromobenzoate is an aryl bromide . It is primarily used as a reagent in organic synthesis
Mode of Action
This compound undergoes stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . It also participates in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst . These reactions highlight its role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry.
Biochemical Pathways
It is used in the synthesis of tetrahydro dibenzazocine, which acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3 . This enzyme plays a crucial role in the biosynthesis of androgens and estrogens, suggesting that this compound could indirectly influence these hormonal pathways.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability and distribution within the body, are noted .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of tetrahydro dibenzazocine, it contributes to the inhibition of 17beta-hydroxysteroid dehydrogenase type 3 , potentially influencing hormonal balance.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and strong bases . Therefore, the pH and redox conditions of the environment could significantly impact its reactivity and stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromobenzoate is known to undergo stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . It also participates in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in cross-coupling reactions. It can bind to certain biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromobenzoate can be synthesized through the esterification of 3-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Negishi reaction, where it reacts with diarylzinc reagents in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Trifluoro(1-phenylethyl)borate: Used in nucleophilic substitution reactions.
Potassium Hexacyanoferrate(II): Used in cyanation reactions.
Major Products:
1,1-Diarylethane Derivatives: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Benzonitrile: Formed from cyanation reactions.
Scientific Research Applications
Methyl 3-bromobenzoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including inhibitors of 17β-hydroxysteroid dehydrogenase type 3.
Medicinal Chemistry: It is involved in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: It is used in the preparation of functionalized materials and polymers.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Methyl 3-bromobenzoate can be compared with other similar compounds such as:
3-Bromobenzoic Acid: Similar in structure but lacks the ester functional group.
Methyl 4-bromobenzoate: Similar in structure but with the bromine atom in the para position.
Methyl 2-bromobenzoate: Similar in structure but with the bromine atom in the ortho position.
Uniqueness: this compound is unique due to its specific reactivity and position of the bromine atom, which influences its chemical behavior and applications in synthesis.
Properties
IUPAC Name |
methyl 3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFJVYMFCAIRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060688 | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; mp = 29-30 deg C; [Alfa Aesar MSDS] | |
Record name | Methyl 3-bromobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20818 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl 3-bromobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20818 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
618-89-3 | |
Record name | Methyl 3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3-BROMOBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methyl 3-bromobenzoate in the context of this research?
A1: this compound serves as a model substrate to demonstrate the effectiveness and versatility of a novel manganese-based base (tmp2Mn x 2 MgCl2 x 4 LiCl) in directed manganation reactions. [] The research highlights the ability of this base to selectively metalate the ortho position of the aromatic ring in this compound, even in the presence of a potentially sensitive ester functional group. This metalation allows for further functionalization through reactions with various electrophiles, showcasing the synthetic utility of this method.
Q2: Can you provide an example of a successful reaction using this compound with this novel manganese base?
A2: The research paper demonstrates the successful reaction of this compound with the manganese base (tmp2Mn x 2 MgCl2 x 4 LiCl) followed by the addition of 4-methoxybenzaldehyde. [] This reaction sequence leads to the formation of a lactone product in a good yield (81%). This example showcases the potential of this methodology for the synthesis of complex molecules from readily available starting materials like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.